2-Methylnaphthalene-d10

Overview

Description

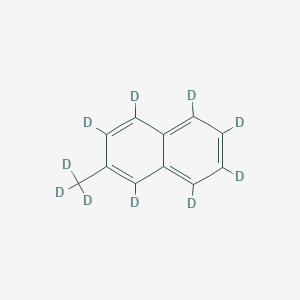

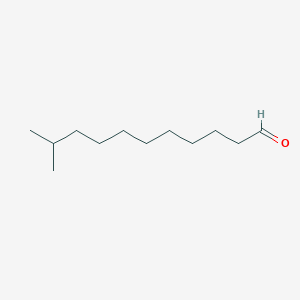

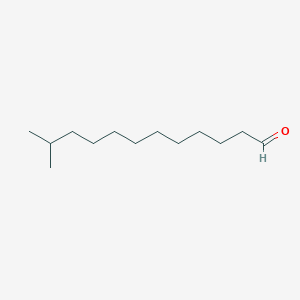

2-Methylnaphthalene-d10, also known as ß-Methylnaphthalene-d10, is a derivative of 2-Methylnaphthalene where all the hydrogen atoms are replaced by deuterium . It has a molecular weight of 152.26 .

Synthesis Analysis

The synthesis of 2-Methylnaphthalene-d10 involves specific isotopic labeling techniques. The exact process is proprietary and not publicly available .Molecular Structure Analysis

The linear formula of 2-Methylnaphthalene-d10 is C10D7CD3 . This indicates that the compound has a naphthalene core structure with a methyl group (CD3) attached to the second carbon atom, and seven of the remaining hydrogen atoms in the naphthalene structure are replaced by deuterium (D) .Physical And Chemical Properties Analysis

2-Methylnaphthalene-d10 is a solid with a boiling point of 241-242 °C and a melting point of 34-36 °C. It has a density of 1.071 g/mL at 25 °C .Scientific Research Applications

Environmental Monitoring

2-Methylnaphthalene-d10: is utilized in environmental monitoring to trace and quantify polycyclic aromatic hydrocarbons (PAHs) in various ecosystems. Its isotopic purity allows for accurate detection in complex matrices such as soil, water, and air samples. This compound serves as an internal standard in gas chromatography-mass spectrometry (GC-MS) analyses to ensure precise quantification of PAHs, which are indicators of pollution and environmental degradation .

Petrochemical Research

In petrochemical research, 2-Methylnaphthalene-d10 is applied in the hydrocarbon fingerprinting of hydraulically fractured shale rocks. The isotopic labeling helps differentiate between endogenous hydrocarbons and those introduced during the fracking process. This distinction is crucial for understanding the environmental impact of fracking and for developing more sustainable extraction methods .

Pharmaceutical Development

The compound’s stable isotopic labeling makes 2-Methylnaphthalene-d10 a valuable tool in pharmaceutical research, particularly in the synthesis of vitamin K derivatives. It aids in tracking chemical transformations and degradation pathways, thereby enhancing the development of new drugs and therapeutic agents .

Analytical Chemistry

In analytical chemistry, 2-Methylnaphthalene-d10 is employed as a calibration standard in various chromatographic and spectroscopic techniques. Its well-defined isotopic pattern is essential for instrument calibration, ensuring the accuracy and reliability of analytical results across a wide range of applications .

Toxicology Studies

2-Methylnaphthalene-d10: plays a role in toxicological studies by acting as a surrogate for its non-labeled counterpart. Researchers use it to study the metabolic pathways and toxic effects of 2-methylnaphthalene in biological systems, contributing to risk assessment and safety evaluations .

Material Science

In material science, 2-Methylnaphthalene-d10 is used in the study of organic semiconductors. Its incorporation into polymeric materials can help understand charge transport mechanisms and improve the performance of organic electronic devices .

Safety and Hazards

Mechanism of Action

Target of Action

2-Methylnaphthalene-d10 is a deuterated form of 2-Methylnaphthalene 2-methylnaphthalene, its non-deuterated form, is known to be metabolized by various bacterial species from soil flora .

Mode of Action

The atmospheric oxidation mechanism of 2-methylnaphthalene, its non-deuterated form, has been studied . This reaction is mainly initiated by OH additions, forming adducts .

Biochemical Pathways

The degradation pathway for 2-Methylnaphthalene has been well elucidated at the biochemical and enzymatic levels . It is metabolized under both aerobic and anaerobic conditions . Under anaerobic conditions, 2-Methylnaphthalene is degraded to 2-naphthoic acid by sulfate-reducing bacterial cultures . The pathway begins with the addition of fumarate to the 2-methyl group, followed by conversion to 2-naphthoic acid .

Result of Action

The degradation of 2-methylnaphthalene, its non-deuterated form, results in the formation of 2-naphthoic acid .

properties

IUPAC Name |

1,2,3,4,5,6,8-heptadeuterio-7-(trideuteriomethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10/c1-9-6-7-10-4-2-3-5-11(10)8-9/h2-8H,1H3/i1D3,2D,3D,4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMMUPPBPVKWKM-UZHHFJDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])C([2H])([2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453745 | |

| Record name | 2-Methylnaphthalene-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylnaphthalene-d10 | |

CAS RN |

7297-45-2 | |

| Record name | 2-Methylnaphthalene-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7297-45-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(2E)-2-buten-1-ylamino]benzoate](/img/structure/B128133.png)

![3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine](/img/structure/B128139.png)